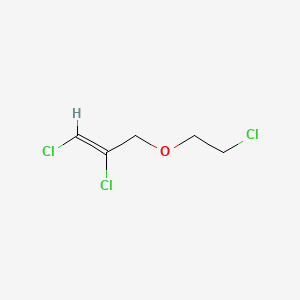
3-(2-Chloroethoxy)-1,2-dichloropropene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chloroethoxy)-1,2-dichloropropene, also known as this compound, is a useful research compound. Its molecular formula is C5H7Cl3O and its molecular weight is 189.46 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agricultural Applications
Soil Fumigation
One of the primary uses of 3-(2-Chloroethoxy)-1,2-dichloropropene is as a soil fumigant. It is employed to control nematodes, fungi, and weeds in agricultural settings. The compound acts by vaporizing in the soil, creating a toxic environment for pests while minimizing harm to crops when applied correctly.
Application Methods
The application methods for this compound include:
- Soil Injection : Injected into the soil at specific depths to maximize efficacy while reducing volatilization losses.
- Broadcast Application : Spread over the surface of fields to target surface pests.
Toxicological Profile
Research indicates that this compound has significant toxicity profiles that necessitate careful handling. Exposure can lead to respiratory irritation, skin and eye irritation, and potential long-term health effects such as carcinogenicity. The Environmental Protection Agency (EPA) classifies it under hazardous substances due to its acute toxicity and environmental persistence.
Case Study 1: Efficacy in Crop Protection
A study conducted in California evaluated the effectiveness of this compound in controlling root-knot nematodes in tomato crops. The results indicated a significant reduction in nematode populations when applied at recommended rates, leading to improved crop yields.
Case Study 2: Volatilization Studies
Research examining the volatilization rates of this compound found that covering treated fields with tarps significantly reduced air emissions. In trials where tarps were used, volatilization losses were decreased by up to 50% compared to uncovered fields, highlighting the importance of application techniques in mitigating environmental impact.
Regulatory Considerations
Due to its toxicological profile, the use of this compound is regulated under various environmental protection laws. Users must adhere to guidelines set forth by agencies such as the EPA and ensure proper safety measures are implemented during handling and application.
Propiedades
Número CAS |
84987-77-9 |
|---|---|
Fórmula molecular |
C5H7Cl3O |
Peso molecular |
189.46 g/mol |
Nombre IUPAC |
(Z)-1,2-dichloro-3-(2-chloroethoxy)prop-1-ene |
InChI |
InChI=1S/C5H7Cl3O/c6-1-2-9-4-5(8)3-7/h3H,1-2,4H2/b5-3- |
Clave InChI |
ZBQZWBKPOLLCPX-HYXAFXHYSA-N |
SMILES |
C(CCl)OCC(=CCl)Cl |
SMILES isomérico |
C(CCl)OC/C(=C/Cl)/Cl |
SMILES canónico |
C(CCl)OCC(=CCl)Cl |
Sinónimos |
3-(2-chloroethoxy)-1,2-dichloropropene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















